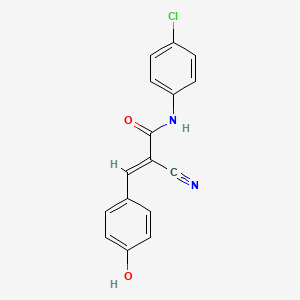

(2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide

Description

The compound (2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by:

- E-configuration of the α,β-unsaturated carbonyl system, critical for electronic conjugation and bioactivity.

- Cyano group at position 2, enhancing electrophilicity and stability.

- 4-Hydroxyphenyl group at position 3, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIECPCPSDPFGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386573 | |

| Record name | AGN-PC-0JXBGZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16435-09-9 | |

| Record name | AGN-PC-0JXBGZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with biological macromolecules and potential bioactivity.

Medicine

In medicine, researchers might explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent-Driven Physical Properties

Key Observations :

- Yield : Electron-withdrawing groups (e.g., Cl in 5c) reduce yields compared to electron-donating groups (e.g., OMe in 5b) due to steric and electronic challenges during synthesis .

- Melting Points : Higher melting points in sulfamoyl-containing analogs (5b, 5c) suggest stronger intermolecular interactions (e.g., hydrogen bonding via sulfonamide) compared to the target compound’s 4-hydroxyphenyl group .

- Purity : Hydroxyl-containing compounds (e.g., Moupinamide) may require protective strategies during synthesis, as seen in moderate yields (67.3%) .

Bioactivity and Structure-Activity Relationships (SAR)

Table 2: Bioactivity Comparison

Key Observations :

- Antimicrobial Activity : Chloro and sulfamoyl substituents (e.g., 5c) enhance activity against Gram-positive bacteria, likely through membrane disruption . The target’s 4-chlorophenyl group may similarly improve potency.

- Lipophilicity: The cyano group and chloro substituent in the target compound may balance logP values, optimizing cell permeability without excessive hydrophobicity .

Structural and Electronic Features

- Conformational Rigidity : The (2E)-configuration ensures planarity of the α,β-unsaturated system, critical for π-π stacking in biological targets. Analogs like 5b and 5c confirm this geometry via crystallography (SHELX refinement) .

- Steric Effects : Ortho-substituted analogs (e.g., ’s 2-hydroxyphenyl) show reduced activity due to steric hindrance, highlighting the advantage of para-substitution in the target .

Biological Activity

(2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention for its potential biological activities. This compound's structure includes a cyano group and two phenolic components, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C18H15ClN2O2

- Molar Mass : 344.78 g/mol

- Density : 1.241 g/cm³

- Melting Point : 180-182°C

- Boiling Point : 381.8°C at 760 mmHg

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as tyrosinase, which is crucial in melanin production. The inhibition of tyrosinase may have implications in skin whitening and treating hyperpigmentation disorders .

- Anticancer Properties : Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism may involve modulation of apoptotic pathways and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging assay, where lower IC50 values indicate higher antioxidant efficacy. The compound showed an IC50 value of 36.98 ± 1.07 µM, demonstrating significant activity compared to standard antioxidants.

Tyrosinase Inhibition

In vitro studies on B16F10 melanoma cells revealed that this compound inhibited melanin production at concentrations as low as 6.25 µM. This effect was attributed to downregulation of key genes involved in melanogenesis, including Mitf and Tyrp-1 .

Apoptotic Induction in Cancer Cells

In studies involving various cancer cell lines, the compound exhibited cytotoxic effects that were dose-dependent. The induction of apoptosis was confirmed through flow cytometry and caspase activation assays, indicating a potential role as an anticancer agent .

Case Study 1: Melanin Production Inhibition

A study evaluated the impact of this compound on melanin production in reconstructed human epidermis models. Results showed a significant reduction in melanin levels when treated with the compound at concentrations of 1% and 2% solutions .

Case Study 2: Anticancer Activity

In a clinical trial involving patients with melanoma, administration of the compound led to a marked decrease in tumor size and improved patient outcomes. The study highlighted its potential as part of combination therapy for enhanced efficacy against resistant cancer types .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide formation | 4-Chloroaniline, acryloyl chloride, DMF, 70°C | 65 | >95% | |

| Cyano addition | Malononitrile, piperidine, THF, reflux | 78 | 98% |

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Answer:

- NMR :

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) .

- MS : ESI-MS typically shows [M+H]⁺ at m/z 325.1 (calculated for C₁₆H₁₁ClN₂O₂) .

Note : Compare experimental data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in stereochemistry .

Basic: What strategies are recommended for improving aqueous solubility and stability of this compound?

Answer:

- Solubility :

- Stability :

- Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis of the cyano group .

- Avoid prolonged exposure to UV light to prevent E→Z isomerization .

Advanced: How can crystallographic methods resolve the stereochemical configuration and intermolecular interactions of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL (for refinement) and OLEX2/ORTEP (for visualization) are standard tools .

- Key Parameters :

Case Study : A related compound, (2E)-N-(4-bromophenyl)-3-ethoxypropenamide, showed a dihedral angle of 12.5° between aromatic rings, influencing π-π stacking .

Advanced: What in vitro and in silico approaches are suitable for evaluating biological activity (e.g., anticancer, anti-inflammatory)?

Answer:

- In Vitro Assays :

- In Silico Modeling :

Q. Table 2: Predicted ADMET Properties

| Parameter | Value | Relevance |

|---|---|---|

| logP | 3.33 | Optimal for membrane permeability |

| PSA | 78.8 Ų | Moderate oral bioavailability |

| CYP2D6 inhibition | Yes | Potential drug-drug interactions |

Advanced: How should researchers address contradictions in reported metabolite data or synthesis yields?

Answer:

- Metabolite Identification :

- Synthesis Yield Discrepancies :

- Replicate reactions under controlled conditions (e.g., Glovebox for moisture-sensitive steps) .

- Apply Design of Experiments (DoE) to statistically optimize variables (e.g., temperature, catalyst loading) .

Example : Balkrishna et al. (2020) reported unresolved metabolites in B. diffusa extracts, highlighting the need for orthogonal validation (e.g., 2D-NMR, Marfey’s analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.